Maltol

Description

Properties

IUPAC Name |

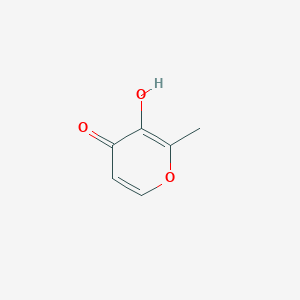

3-hydroxy-2-methylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-6(8)5(7)2-3-9-4/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCTZQVDEJYUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Record name | MALTOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025523 | |

| Record name | Maltol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Maltol is a white crystalline powder with a fragrant caramel-butterscotch odor. pH (5% aqueous solution) 5.3. (NTP, 1992), Dry Powder; Liquid, Solid with a fragrant odor like caramel; [Merck Index] White powder; [Alfa Aesar MSDS], Solid, White crystalline powder; Caramel-butterscotch aroma | |

| Record name | MALTOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4H-Pyran-4-one, 3-hydroxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maltol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Maltol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1471/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

199 °F at 760 mmHg (Sublimes) (NTP, 1992), Sublimes at 93 °C | |

| Record name | MALTOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maltol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 to 10 mg/mL at 72 °F (NTP, 1992), In water, 10900 mg/L at 15 °C, One gram dissolves in 82 mL water, 80 mL glycerin, 21 mL alcohol, 28 mL propylene glycol; Freely soluble in hot water, chloroform; sparingly soluble in benzene, ether, petroleum ether; soluble in alkali hydroxides giving yellow solutions, 10.9 mg/mL at 15 °C, Sparingly soluble in water, soluble in propylene glycol, Soluble (in ethanol) | |

| Record name | MALTOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maltol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Maltol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1471/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000507 [mmHg], 3.26X10-4 mm Hg at 25 °C (extrapolated from reduced pressure boiling point) | |

| Record name | Maltol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maltol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prisms from chloroform, orthorhombic bypyramidal crystals + monoclinic prisms from 50% alcohol, White crystalline powder | |

CAS No. |

118-71-8 | |

| Record name | MALTOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maltol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALTOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MALTOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyran-4-one, 3-hydroxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maltol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-methyl-4-pyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A9RD92BS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maltol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

324 to 327 °F (NTP, 1992), 161.5 °C, 161 - 162 °C | |

| Record name | MALTOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maltol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Physicochemical Profile of Maltol: An In-depth Technical Guide for Food Science and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound widely utilized in the food, beverage, and pharmaceutical industries. Renowned for its characteristic sweet, caramel-like aroma, this compound serves as a versatile flavor enhancer, capable of masking undesirable tastes and amplifying sweet notes. Beyond its sensory attributes, emerging research has illuminated its potential as a bioactive compound with antioxidant, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its biological activities, offering a valuable resource for researchers and professionals in food science and drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application and research. These properties dictate its behavior in various matrices, influencing its solubility, stability, and bioavailability.

Core Physicochemical Data

The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₆O₃ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Odor | Sweet, caramel-like | [1] |

| Melting Point | 161-162 °C | [1] |

| Boiling Point | Sublimes at 93 °C | [2] |

| Solubility in Water | 1.2 g/100 mL (25 °C) | [3] |

| Solubility in Ethanol | 1 g in 21 mL | [4] |

| Solubility in Propylene Glycol | 1 g in 28 mL | [4] |

| pKa | 8.41 ± 0.10 (Predicted) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of this compound. The following table outlines its characteristic spectral properties.

| Spectroscopic Technique | Key Features | References |

| UV-Vis (in Methanol) | λmax at ~274 nm | [5] |

| Infrared (IR) | Characteristic peaks for O-H, C=O, and C-O stretching | [6] |

| ¹H NMR (in CDCl₃) | Signals at ~2.3 ppm (s, 3H, CH₃), ~6.4 ppm (d, 1H, vinyl H), ~7.7 ppm (d, 1H, vinyl H) | [7] |

| ¹³C NMR (in D₂O) | Signals corresponding to the pyrone ring and methyl group carbons | [8] |

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining reliable and reproducible data on the physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol is based on the ASTM E324 standard test method.[9][10]

Objective: To determine the melting range of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and in a fine powdered form. If necessary, grind the sample using a mortar and pestle.

-

Pack the capillary tube with the this compound powder to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to approach the expected melting point quickly.

-

Observe the sample through the magnifying lens.

-

As the temperature approaches the expected melting point of this compound (~160 °C), reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (initial melting point).

-

Record the temperature at which the last solid crystal melts (final melting point).

-

The melting range is the difference between the final and initial melting points. For pure compounds, this range is typically narrow.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Improves APAP-Induced Hepatotoxicity by Inhibiting Oxidative Stress and Inflammation Response via NF-κB and PI3K/Akt Signal Pathways [mdpi.com]

- 3. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 4. This compound ameliorates intervertebral disc degeneration through inhibiting PI3K/AKT/NF-κB pathway and regulating NLRP3 inflammasome-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Andrographolide emeliorates this compound aluminium-induced neurotoxicity via regulating p62-mediated Keap1-Nrf2 pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Binding Hotspot and Activation Mechanism of Maltitol and Lactitol toward the Human Sweet Taste Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Natural sources and extraction methods of Maltol from larch bark

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sourcing and extraction methodologies for Maltol, with a specific focus on its recovery from larch bark (Larix spp.). This compound (3-hydroxy-2-methyl-4-pyrone), a naturally occurring organic compound, is a valuable ingredient in the food, fragrance, and pharmaceutical industries due to its characteristic sweet, caramel-like aroma and flavor-enhancing properties.[1][2][3][4] Furthermore, its metal-chelating and antioxidant capabilities have garnered interest within the drug development sector.[2][4] Larch bark, a readily available byproduct of the forestry industry, stands out as a significant natural reservoir of this compound.[5][6][7]

Natural Occurrence and Distribution of this compound in Larch

This compound is found in various parts of the larch tree, with concentrations varying significantly depending on the specific part of the tree and the season of harvest.[5][7] Research indicates that the highest concentrations of this compound are typically found in the root bark, followed by the inner bark of the trunk.

Quantitative Analysis of this compound Content in Larch Bark

The following table summarizes the reported concentrations of this compound in different sections of larch trees, providing a comparative overview for sourcing considerations.

| Larch Tree Part | This compound Content (% by weight) | Reference |

| Randomly Sampled Bark | 0.19 - 0.35 | [5] |

| Inner Bark (Trunk) | 0.82 - 1.27 | [5] |

| Root Bark | 1.37 - 2.60 | [5] |

| General Bark (Combined Form) | 0.1 - 2.0 | [5][7] |

Extraction Methodologies for this compound from Larch Bark

Several methods for the extraction of this compound from larch bark have been developed, ranging from traditional solvent-based extractions to more modern, integrated processes. The choice of method often depends on factors such as desired yield, purity, economic viability, and environmental considerations.

Experimental Protocol 1: Aqueous Tannin Liquor Extraction followed by Solvent Extraction

This method, detailed in a patented process, utilizes an aqueous tannin liquor to efficiently extract this compound from the bark, which is then recovered from the liquor using an organic solvent.[5]

Materials and Equipment:

-

Finely divided larch bark

-

Water

-

Aqueous tannin liquor (2-20% by weight of dispersed tannins)

-

Chloroform (or other suitable organic solvent for this compound)

-

Extraction vessel

-

Pressing equipment

-

Separatory funnel or liquid-liquid extraction apparatus

-

Distillation apparatus

Procedure:

-

Pre-treatment of Bark: The finely divided larch bark is wetted with water and allowed to set for several days. This step is reported to improve the subsequent extraction efficiency.[5]

-

Extraction with Aqueous Tannin Liquor: The pre-treated bark is contacted with an aqueous tannin liquor containing 2-20% dispersed tannins. The extraction is preferably carried out at a temperature of 70-80°C.[5] The use of tannin liquor from previous extractions is noted to be more effective than water alone.[5]

-

Separation and Concentration: The resulting this compound-containing aqueous tannin liquor is separated from the bark. The saturated bark can be pressed to recover additional concentrated liquor, which is then combined with the primary extract.[5]

-

Solvent Extraction: The combined this compound-rich aqueous tannin liquor is then contacted with an organic solvent in which this compound is soluble, such as chloroform, to transfer the this compound from the aqueous phase to the organic phase.[5]

-

Recovery of this compound: The this compound is subsequently recovered from the organic solvent by known processes, such as distillation to remove the solvent.[5] The final product can be further purified by co-distillation with diethylene glycol followed by crystallization from water and ethanol.[5]

Workflow for Aqueous Tannin Liquor Extraction:

Experimental Protocol 2: Aqueous Extraction with Reverse Osmosis and Adsorption

This patented process presents a more modern approach, employing membrane filtration and adsorption chromatography for the concentration and purification of this compound.[7]

Materials and Equipment:

-

Source material containing this compound (e.g., larch bark)

-

Water

-

Extraction vessel with temperature control

-

Reverse osmosis system

-

Adsorption column packed with a suitable adsorbent material

-

Hydrophilic solvent (for desorption)

-

Separation apparatus (e.g., distillation)

Procedure:

-

Aqueous Extraction: this compound is extracted from the source material with water at a temperature below 70°C (preferably 30-70°C) in a series of 5-10 short soak cycles.[7] The aqueous extracts from each cycle are recovered and combined.

-

Concentration by Reverse Osmosis: The combined dilute aqueous extracts are subjected to reverse osmosis to concentrate the this compound.[7]

-

Adsorption: The concentrated aqueous extract is passed through a bed containing a suitable adsorbent material, which selectively adsorbs the this compound.[7]

-

Desorption: The adsorbed this compound is then desorbed from the adsorbent material using a hydrophilic solvent that has a higher affinity for this compound than the adsorbent.[7]

-

Separation and Purification: The this compound is finally separated from the hydrophilic solvent, for instance by distillation, to yield a purified product.[7]

Workflow for Aqueous Extraction with Reverse Osmosis:

Relevance to Drug Development

The interest in this compound for drug development stems from its favorable physicochemical and biological properties. Its ability to act as a chelating agent for hard metal ions like Fe³⁺, Ga³⁺, and Al³⁺ is a key feature.[1][3] This property is being explored for enhancing the oral bioavailability of certain metal-based drugs and for the management of metal overload.

Conceptual Relationship: this compound's Bioactivity

Conclusion

Larch bark represents a viable and abundant natural source for the extraction of this compound. The selection of an appropriate extraction methodology is critical and will depend on the specific requirements of the final application, balancing factors such as yield, purity, cost, and environmental impact. The unique properties of this compound, particularly its metal-chelating ability, position it as a compound of interest for further research and development in the pharmaceutical and nutraceutical sectors. The protocols and data presented in this guide offer a solid foundation for scientists and researchers to explore the potential of this compound derived from this sustainable resource.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. US3501501A - Extraction of this compound - Google Patents [patents.google.com]

- 6. US5641489A - Extracting this compound and water from naturally occurring plant material containing this compound and water - Google Patents [patents.google.com]

- 7. US5646312A - Process of aqueous extraction of this compound - Google Patents [patents.google.com]

Spectroscopic analysis of Maltol using NMR, IR, and mass spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Maltol (3-hydroxy-2-methyl-4-pyrone), a naturally occurring organic compound widely used in the food and fragrance industries, and a molecule of interest in medicinal chemistry. This document details the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide includes summarized quantitative data, detailed experimental protocols, and visualizations of analytical workflows and molecular fragmentation pathways to facilitate a deeper understanding of its structural elucidation.

Data Presentation: Spectroscopic Data of this compound

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.10 | d | 1H | 5.7 | H-6 |

| 6.38 | d | 1H | 5.7 | H-5 |

| 5.8 (approx.) | br s | 1H | - | -OH |

| 2.30 | s | 3H | - | -CH₃ |

Solvent: CDCl₃. Instrument Frequency: 90 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 174.0 | C-4 |

| 152.8 | C-2 |

| 146.8 | C-6 |

| 140.2 | C-3 |

| 115.5 | C-5 |

| 14.2 | -CH₃ |

Solvent: CDCl₃.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | O-H stretch |

| 1660 | Strong | C=O stretch (ketone) |

| 1620 | Strong | C=C stretch |

| 1570 | Medium | C=C stretch |

| 1260 | Strong | C-O stretch (phenol) |

| 1200 | Strong | C-O-C stretch (ether) |

Sample Preparation: KBr pellet or Nujol mull.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 126 | 100 | [M]⁺ (Molecular Ion) |

| 98 | 35 | [M - CO]⁺ |

| 83 | 20 | [M - CO - CH₃]⁺ |

| 69 | 40 | [C₄H₅O]⁺ |

| 55 | 30 | [C₃H₃O]⁺ |

| 43 | 60 | [C₂H₃O]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A 90 MHz (or higher field) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.

-

Integrate the signals and determine the coupling constants.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a small amount of the powder into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Process the spectrum to obtain a transmittance or absorbance plot.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.[1][2]

Instrumentation: A mass spectrometer with an electron ionization (EI) source.[2]

Sample Introduction:

-

Introduce a small amount of the sample into the ion source. For volatile compounds like this compound, a direct insertion probe or gas chromatography inlet can be used.[2][3]

Data Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.[3]

-

Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer.[2][3]

Visualization of Analytical Processes

The following diagrams illustrate the workflow of the spectroscopic analysis and the fragmentation pathway of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Primary fragmentation pathway of this compound in EI-MS.

References

The Historical Discovery and Early Chemical Studies of Maltol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound widely used in the food and fragrance industries for its sweet, caramel-like aroma. Its history is a fascinating journey of discovery and chemical deduction, spanning several decades in the 19th and early 20th centuries. This technical guide provides an in-depth look at the historical discovery of this compound, the pivotal early chemical studies that led to the elucidation of its structure, and the experimental methodologies of the time.

The Initial Discovery: From Larch Bark to Roasted Malt (B15192052)

The story of this compound begins in the mid-19th century with its independent discovery in two different natural sources.

Isolation from Larch Bark and the Naming of "Larixinic Acid"

In 1862, the British chemist John Stenhouse was the first to isolate a crystalline substance from the bark of the larch tree (Pinus Larix).[1] He named this new compound "larixinic acid". Stenhouse's work, published in the Philosophical Transactions of the Royal Society of London, detailed a meticulous process of extraction and purification. He noted its ability to form "beautifully white crystals, often more than an inch in length, of a brilliant silvery lustre, very much resembling benzoic acid in appearance."

Discovery in Malt and the Coining of "this compound"

Over three decades later, in 1894, a substance with similar properties was identified in roasted malt. The German chemist J. Brand isolated this compound and, recognizing its origin, named it "this compound". Brand was also the first to determine its empirical formula as C₆H₆O₃. Initially, he incorrectly proposed a structure that was a dehydrated form of glucose.

The Path to Structural Elucidation

The correct chemical structure of this compound was not immediately apparent and was the subject of investigation by several chemists in the late 19th and early 20th centuries.

Early Insights from Oxidation Studies

In 1894, the same year as Brand's discovery, chemists Kiliani and Bazlen conducted oxidation experiments on this compound using potassium permanganate. Their findings, which showed the formation of acetic acid, led them to deduce the presence of a methyl group and a hydroxyl group in the molecule. This was a crucial step in disproving Brand's initial structural hypothesis.

The Definitive Structure by Peratoner and Tamburello

The final piece of the structural puzzle was put in place in 1905 by the Italian chemists A. Peratoner and A. Tamburello. Through a series of chemical degradations and derivative preparations, they were able to definitively establish the structure of this compound as 3-hydroxy-2-methyl-4-pyrone. Their work involved the hydrolysis of a methyl ether derivative of this compound and a careful comparison of its chemical properties with those of pyromeconic acid and its derivatives.

Early Physicochemical Characterization

The early researchers characterized this compound using the techniques available to them at the time. The following table summarizes some of the originally reported and more recent quantitative data for this compound.

| Property | Early Reported Value (Stenhouse, 1862) | Modern Value |

| Melting Point | Not explicitly stated | 161-164 °C |

| Sublimation Temperature | 93 °C | Sublimes at elevated temperatures |

| Appearance | White, silvery, needle-like crystals | White crystalline powder |

| Solubility | Soluble in hot water, alcohol, and ether | Soluble in hot water, ethanol, and chloroform |

Detailed Experimental Protocols from Early Studies

The following sections provide detailed experimental protocols as described in the original publications of the pioneering chemists.

Stenhouse's Isolation of Larixinic Acid (this compound) from Larch Bark (1862)

Objective: To isolate the crystalline principle from the bark of the larch tree.

Methodology:

-

Extraction: The bark of the larch tree was cut into small pieces and digested in hot water (approximately 80°C) for several hours. The resulting infusion was decanted.

-

Concentration: The aqueous extract was evaporated in a water bath to the consistency of a syrup.

-

Crystallization: The concentrated syrup was allowed to stand, during which impure crystals of larixinic acid precipitated.

-

Purification: The crude crystals were collected and pressed between sheets of blotting paper to remove residual syrup. Further purification was achieved by recrystallization from hot water.

-

Sublimation: For final purification, the recrystallized larixinic acid was gently heated, causing it to sublime and deposit as pure, white, needle-like crystals.

Early Synthetic Approaches

While the initial discovery of this compound was from natural sources, chemists soon sought to synthesize it in the laboratory. One of the notable early syntheses was reported by M. A. Spielman and M. Freifelder in 1947.

Note: Access to the full experimental details of the publications by Brand, Kiliani and Bazlen, Peratoner and Tamburello, and Spielman and Freifelder is limited. The following protocol for the Spielman-Freifelder synthesis is a generalized representation based on available information.

Generalized Protocol for an Early this compound Synthesis (based on Spielman & Freifelder, 1947):

Objective: To synthesize this compound from a readily available starting material.

Reaction Scheme (Simplified): Kojic Acid → Chlorokojic Acid → Aminokojic Acid → this compound

Methodology:

-

Chlorination of Kojic Acid: Kojic acid is treated with a chlorinating agent (e.g., sulfuryl chloride) to produce chlorokojic acid.

-

Amination: The resulting chlorokojic acid is then reacted with an amine (e.g., ammonia (B1221849) or a primary amine) to substitute the chlorine atom with an amino group, yielding an aminokojic acid derivative.

-

Reductive Deamination: The amino group is subsequently removed through a reductive deamination process to yield this compound.

Logical Progression of this compound's Discovery and Structural Elucidation

The following diagram illustrates the key milestones and logical flow of the historical discovery and structural determination of this compound.

Caption: Logical flow of the discovery and structural elucidation of this compound.

Conclusion

The historical journey of this compound, from its initial isolation as "larixinic acid" to the definitive determination of its structure, showcases the power of systematic chemical investigation. The work of Stenhouse, Brand, Kiliani, Bazlen, Peratoner, and Tamburello laid the foundation for our modern understanding of this important flavor and fragrance compound. This guide provides a glimpse into the experimental techniques and logical deductions that were instrumental in unveiling the chemical identity of this compound.

References

Quantum Chemical Blueprint of Maltol: An In-depth Technical Guide to its Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Maltol, a naturally occurring organic compound with significant applications in the food, pharmaceutical, and cosmetic industries. Through a detailed exploration of quantum chemical studies, this document offers valuable insights for researchers, scientists, and drug development professionals. The guide delves into the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound, presenting a comparative analysis of theoretical calculations and experimental findings.

Molecular Geometry and Structural Parameters

The equilibrium molecular structure of this compound has been extensively investigated using quantum chemical methods, primarily Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set. These computational approaches provide a detailed three-dimensional model of the molecule, allowing for the precise determination of bond lengths, bond angles, and dihedral angles.

The optimized geometry of this compound reveals a planar pyrone ring, a key structural feature that influences its chemical reactivity and biological activity. The intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl group is a critical aspect of its structure, contributing to its stability and unique properties.

Table 1: Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C2-C3 | 1.366 |

| C3-C4 | 1.451 | |

| C4-C5 | 1.461 | |

| C5-O1 | 1.365 | |

| C6-O1 | 1.371 | |

| C2-C6 | 1.353 | |

| C3-O2 | 1.354 | |

| C4=O3 | 1.250 | |

| C2-C7 | 1.498 | |

| C7-H8 | 1.094 | |

| C7-H9 | 1.094 | |

| C7-H10 | 1.094 | |

| C5-H11 | 1.083 | |

| C6-H12 | 1.082 | |

| O2-H13 | 0.971 | |

| Bond Angle (°) | C6-C2-C3 | 120.3 |

| C2-C3-C4 | 120.4 | |

| C3-C4-C5 | 118.0 | |

| C4-C5-O1 | 120.9 | |

| C6-O1-C5 | 121.2 | |

| C2-C6-O1 | 119.2 | |

| Dihedral Angle (°) | C6-C2-C3-C4 | -0.1 |

| O1-C5-C4-C3 | 0.1 | |

| H13-O2-C3-C4 | 0.0 |

Vibrational Spectroscopy: A Comparative Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and FT-Raman techniques, serves as a powerful tool for characterizing the functional groups and bonding arrangements within the this compound molecule. By comparing experimentally observed vibrational frequencies with those calculated using DFT, a detailed assignment of the fundamental vibrational modes can be achieved. This correlative approach provides a deeper understanding of the molecule's dynamic behavior.

Table 2: Experimental and Calculated Vibrational Frequencies and Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-31G*) (cm⁻¹) | Vibrational Assignment |

| 3250 | 3252 | 3255 | O-H stretching |

| 3075 | 3078 | 3080 | C-H stretching (ring) |

| 2925 | 2928 | 2930 | C-H stretching (methyl) |

| 1655 | 1658 | 1660 | C=O stretching |

| 1620 | 1622 | 1625 | C=C stretching |

| 1565 | 1568 | 1570 | Ring stretching |

| 1460 | 1462 | 1465 | C-H bending (methyl) |

| 1260 | 1263 | 1265 | In-plane O-H bending |

| 1210 | 1212 | 1215 | Ring breathing |

| 850 | 852 | 855 | Out-of-plane C-H bending |

Electronic Properties and Chemical Reactivity

The electronic structure of this compound, particularly the distribution of electrons in its frontier molecular orbitals (HOMO and LUMO), is fundamental to understanding its chemical reactivity and potential as a drug candidate. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and electronic transitions.

Quantum chemical calculations have been employed to determine key electronic properties of this compound, including its HOMO-LUMO energies, dipole moment, and Mulliken atomic charges. These parameters are crucial for predicting how this compound will interact with other molecules and biological targets.

Table 3: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -0.239 Ha |

| LUMO Energy | -0.081 Ha |

| HOMO-LUMO Gap | 0.158 Ha |

| Dipole Moment | 3.52 Debye |

The distribution of Mulliken atomic charges across the this compound molecule indicates the sites that are more susceptible to electrophilic or nucleophilic attack. The oxygen atoms of the carbonyl and hydroxyl groups carry the most negative charges, suggesting their role as key interaction sites in chelation and hydrogen bonding.

Table 4: Mulliken Atomic Charges of this compound (DFT/B3LYP/6-31G)*

| Atom | Charge (e) |

| C2 | 0.13 |

| C3 | 0.25 |

| C4 | 0.40 |

| C5 | -0.15 |

| C6 | -0.13 |

| O1 | -0.28 |

| O2 | -0.55 |

| O3 | -0.45 |

| C7 | -0.20 |

| H8 | 0.12 |

| H9 | 0.12 |

| H10 | 0.12 |

| H11 | 0.11 |

| H12 | 0.11 |

| H13 | 0.40 |

Methodologies and Workflows

Experimental Protocols

FTIR and FT-Raman Spectroscopy:

Solid-phase FTIR and FT-Raman spectra of this compound are typically recorded at room temperature. For FTIR analysis, a small amount of the sample is mixed with KBr powder and pressed into a pellet. The spectrum is then recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. For FT-Raman spectroscopy, the crystalline sample is placed directly in the sample holder, and the spectrum is excited using a Nd:YAG laser operating at a specific wavelength (e.g., 1064 nm).

Computational Methodology

Quantum chemical calculations are predominantly performed using the Gaussian suite of programs. The typical workflow for analyzing the molecular structure of a small organic molecule like this compound involves the following steps:

-

Geometry Optimization: The initial molecular structure of this compound is built and optimized to find the minimum energy conformation. This is achieved using DFT with the B3LYP functional and a basis set such as 6-31G*.

-

Frequency Calculation: Following geometry optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, dipole moment, and Mulliken atomic charges.

Logical Relationships in Structural Analysis

The comprehensive understanding of this compound's molecular structure relies on the interplay between theoretical calculations and experimental data. The logical flow of this integrated approach is crucial for validating the computational models and gaining reliable insights into the molecule's properties.

The Chemical Nexus: A Technical Guide to Maltol and Pyromeconic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltol and pyromeconic acid, two structurally related γ-pyrone compounds, hold significant interest in the fields of food science, materials science, and pharmacology. This technical guide elucidates the core chemical relationship between these molecules, providing a comparative analysis of their physicochemical properties, detailed synthetic protocols, and an exploration of their respective biological activities. Through a comprehensive review of existing literature, this document aims to serve as a valuable resource for professionals engaged in research and development involving these compounds.

Introduction: Unveiling the γ-Pyrone Core

This compound (3-hydroxy-2-methyl-4-pyrone) and pyromeconic acid (3-hydroxy-4H-pyran-4-one) share a fundamental γ-pyrone heterocyclic scaffold, which is responsible for their characteristic chemical properties and biological activities.[1][2] this compound can be considered a methylated derivative of pyromeconic acid, with a methyl group at the C2 position of the pyranone ring.[3] This seemingly minor structural difference leads to distinct physicochemical and biological profiles, which will be explored in detail throughout this guide.

This compound is a naturally occurring organic compound found in the bark of larch trees, pine needles, and roasted malt, from which it derives its name.[4] It is widely used as a flavor enhancer in the food and fragrance industries due to its characteristic sweet, caramel-like aroma.[5][6] Pyromeconic acid, while also a natural product, is less common and is often synthesized from other precursors like comenic acid or kojic acid.[7][8] Its derivatives have garnered attention for their potential therapeutic applications, including neuroprotective effects.[9][10]

Physicochemical Properties: A Comparative Analysis

The structural similarity and difference between this compound and pyromeconic acid are reflected in their physicochemical properties. A summary of their key quantitative data is presented in Table 1 for easy comparison.

| Property | This compound | Pyromeconic Acid |

| Molecular Formula | C₆H₆O₃[5] | C₅H₄O₃[2] |

| Molecular Weight | 126.11 g/mol [5] | 112.08 g/mol [2] |

| Melting Point | 160-164 °C[5] | 117-118 °C[11] |

| Boiling Point | 205 °C[5] | 298.7 °C at 760 mmHg[11] |

| Water Solubility | 1.2 g/100 mL at 25 °C[5] | Soluble |

| Solubility in other solvents | Soluble in hot water, ethanol, glycerin, and chloroform.[5][6] | Soluble in DMSO (45 mg/mL).[12] |

| Appearance | White crystalline powder.[5] | Solid.[11] |

| pKa | Not explicitly found | Not explicitly found |

Chemical Synthesis: From Precursors to Products

The synthesis of this compound and pyromeconic acid can be achieved through various routes. Pyromeconic acid can serve as a direct precursor for the synthesis of this compound.

Synthesis of Pyromeconic Acid from Comenic Acid

A common method for synthesizing pyromeconic acid involves the decarboxylation of comenic acid or its ethers.[7][8]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, mix the methyl ether of comenic acid with a high-boiling inert solvent such as diphenyl ether.[7]

-

Reaction Conditions: Stir the mixture and heat it to approximately 220-250 °C for 3 hours. The reaction is complete when the evolution of carbon dioxide ceases.[7][8]

-

Workup: After cooling, the resulting pyromeconic acid methyl ether can be isolated.

-

Dealkylation: To obtain pyromeconic acid, the methyl ether is heated with anhydrous zinc chloride (at least 1.4 moles of zinc chloride per mole of the pyromeconic acid ether) at 190 °C for 3 hours.[7]

-

Purification: After cooling, a solution of concentrated hydrochloric acid in water is added to decompose the zinc chloride complex. The mixture is heated at reflux, and any undissolved solids are filtered off. The filtrate is then continuously extracted with a suitable solvent like chloroform. The crude product can be further purified by recrystallization or sublimation.[7][8]

Synthesis of this compound from Pyromeconic Acid

This compound can be synthesized from pyromeconic acid through a methylation reaction at the 2-position.[3]

Experimental Protocol (General):

While a specific detailed protocol for the direct methylation of pyromeconic acid to this compound was not found in the provided search results, a general approach would involve:

-

Protection of the Hydroxyl Group: The hydroxyl group of pyromeconic acid may need to be protected to ensure selective methylation at the C2 position.

-

Methylation: The protected pyromeconic acid would then be reacted with a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base.

-

Deprotection: The protecting group would then be removed to yield this compound.

-

Purification: The final product would be purified using standard techniques such as chromatography or recrystallization.

A documented synthesis of this compound involves the alkaline hydrolysis of streptomycin (B1217042) salts or synthesis from piperidine (B6355638) to pyromeconic acid and subsequent methylation.[3] Another synthetic route starts from furfuryl alcohols.[13][14][15]

Chemical Relationship and Interconversion

The fundamental chemical relationship between this compound and pyromeconic acid is that of a parent compound and its methylated derivative. This relationship is visually represented in the following diagram.

Caption: Chemical relationship between Pyromeconic Acid and this compound.

The synthesis of this compound from pyromeconic acid via methylation is a key transformation highlighting their direct chemical link. The reverse reaction, demethylation of this compound to pyromeconic acid, is hypothetically possible but not a commonly described synthetic route.

Biological Activities and Potential Applications

Both this compound and pyromeconic acid exhibit biological activities, largely attributed to the 3-hydroxy-4-pyrone scaffold which can chelate metal ions.[4][16]

This compound

-

Flavor Enhancer: this compound's primary application is as a flavor and aroma enhancer in food, beverages, and fragrances.[5][6] It imparts a sweet, caramel-like flavor and can suppress bitterness and acidity.

-

Metal Chelation: this compound is known to bind to hard metal ions such as Fe³⁺, Ga³⁺, and Al³⁺.[4][16] This property has been explored for its potential to increase the oral bioavailability of certain metals.[4]

-

Antioxidant Properties: The reducing properties of this compound allow it to act as an antioxidant, preventing undesirable flavor changes in food products.[6]

Pyromeconic Acid and its Derivatives

-

Neuroprotective Agents: Derivatives of pyromeconic acid have shown promise as neuroprotective agents for the treatment of Alzheimer's disease.[9][10] These compounds have demonstrated the ability to inhibit Aβ aggregation, and possess anti-inflammatory and antioxidant properties.[9][10]

-

Enzyme Inhibition: Certain pyromeconic acid derivatives have been investigated for their inhibitory effects on enzymes like tyrosinase.[9]

-

Metal Chelators: Similar to this compound, the pyromeconic acid scaffold acts as a metal chelator, which is a key feature in some of its biological activities.[9]

The following diagram illustrates the logical flow from the core chemical structure to the observed biological activities.

Caption: From Structure to Function: this compound and Pyromeconic Acid.

Conclusion

This compound and pyromeconic acid, while chemically closely related, exhibit distinct profiles in terms of their natural occurrence, physicochemical properties, and primary applications. The core 3-hydroxy-4-pyrone structure imparts metal-chelating and antioxidant properties to both molecules, forming the basis for their biological activities. While this compound has found a firm place in the food and fragrance industries, the therapeutic potential of pyromeconic acid and its derivatives, particularly in the context of neurodegenerative diseases, represents an exciting and active area of research. This guide provides a foundational understanding of the chemical nexus between these two important γ-pyrones, offering valuable insights for scientists and researchers in their ongoing and future work.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0030776) [hmdb.ca]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H6O3 | CID 8369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. innospk.com [innospk.com]

- 6. What are the properties, scope of application, dosage and precautions of this compound and ethyl this compound? - China Chemical Manufacturer [longchangextracts.com]

- 7. benchchem.com [benchchem.com]

- 8. US3152148A - Preparation of comenic and pyromeconic acids - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel neuroprotective pyromeconic acid derivatives with concurrent anti-Aβ deposition, anti-inflammatory, and anti-oxidation properties for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyromeconic acid | 496-63-9 [sigmaaldrich.com]

- 12. Pyromeconic acid | Anti-infection | TargetMol [targetmol.com]

- 13. academic.oup.com [academic.oup.com]

- 14. A CONVENIENT PREPARATION OF this compound, ETHYLthis compound, AND PYROMECONIC ACID FROM 2-ALKYL-6-METHOXY-2H-PYRAN-3(6H)-ONES | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound - Ataman Kimya [atamanchemicals.com]

Preliminary Studies on the Antimicrobial Activity of Maltol: A Technical Whitepaper

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Maltol (3-hydroxy-2-methyl-4-pyrone), a naturally occurring organic compound, is extensively utilized in the food and fragrance industries for its characteristic sweet aroma. Beyond its organoleptic properties, preliminary scientific investigations have revealed its potential as an antimicrobial agent. Although its intrinsic antimicrobial efficacy can be modest, recent studies have demonstrated a significant synergistic enhancement when combined with other compounds, such as cationic surfactants. This technical guide provides an in-depth analysis of the existing preliminary research on this compound's antimicrobial activities, detailing its efficacy against a range of microorganisms, the experimental protocols used for its evaluation, and its proposed mechanism of action. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug development and antimicrobial research.

Antimicrobial Efficacy of this compound

This compound has demonstrated a broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] However, its standalone efficacy often requires high concentrations.[1][3] The antimicrobial potency of this compound is significantly enhanced when used in combination with cationic surfactants like Didecyldimethylammonium Chloride (DDAC) and Polyquaternium 80 (P-80), exhibiting synergistic effects.[1][2][3]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. The following tables summarize the MIC values for this compound and its synergistic combinations against various pharmacopeial strains.

Table 1: Minimum Inhibitory Concentration (MIC₁₀₀) of this compound and Cationic Surfactants (in ppm) [1][2]

| Microorganism | This compound | DDAC | P-80 |

| Escherichia coli | 4000 | 6.25 | 1000 |

| Staphylococcus aureus | 4000 | 0.5 | 4 |

| Pseudomonas aeruginosa | 4000 | 6.25 | 1000 |

| Candida albicans | 1000 | 1.56 | 250 |

| Aspergillus brasiliensis | 4000 | 3.13 | 500 |

Table 2: Synergistic MIC₁₀₀ Values of this compound in Combination with Cationic Surfactants (in ppm) and Fractional Inhibitory Concentration Index (FICI) [1][2]

| Microorganism | This compound + DDAC (95:5) | FICI | This compound + P-80 (90:10) | FICI |

| Escherichia coli | 125 (this compound) + 0.78 (DDAC) | 0.16 | 500 (this compound) + 125 (P-80) | 0.25 |

| Staphylococcus aureus | 250 (this compound) + 0.1 (DDAC) | 0.52 | 250 (this compound) + 1 (P-80) | 0.58 |

| Pseudomonas aeruginosa | 2000 (this compound) + 3.13 (DDAC) | 1.0 | 500 (this compound) + 125 (P-80) | 0.31 |

| Candida albicans | 125 (this compound) + 0.39 (DDAC) | 0.38 | 62.5 (this compound) + 31.25 (P-80) | 0.19 |

| Aspergillus brasiliensis | 250 (this compound) + 0.39 (DDAC) | 0.19 | 500 (this compound) + 62.5 (P-80) | 0.25 |

Synergy is defined as FICI ≤ 0.5, and an additive effect is defined as 0.5 < FICI < 1.0.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the preliminary studies of this compound's antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its combinations were determined using the broth microdilution assay.[1]

-

Preparation of Reagents:

-

This compound, DDAC, and P-80 stock solutions were prepared.

-

Mueller Hinton (MH) broth for bacteria and Sabouraud Dextrose (SD) broth for fungi were prepared.

-

Microbial cultures were grown to a specific optical density.

-

-

Assay Procedure:

-

Two-fold serial dilutions of the test compounds were made in the respective broths in a 96-well microplate.[1]

-

The wells were inoculated with the test microorganisms to a final concentration of 5 x 10⁵ CFU/mL for bacteria and 5 x 10³ CFU/mL for fungi.[1]

-

Plates were incubated at 32°C for 24 hours for bacteria and at 23°C for 48-72 hours for fungi.[1]

-

Growth was evaluated by measuring the optical density at 600 nm (O.D.₆₀₀).[1]

-

The MIC₁₀₀ was defined as the lowest concentration that completely inhibited visible growth.

-

Checkerboard Assay for Synergy Analysis

The synergistic effects of this compound with cationic surfactants were evaluated using a checkerboard microdilution assay.[1][2]

-

Plate Setup:

-

A 96-well plate was prepared with increasing concentrations of this compound along the y-axis and increasing concentrations of the cationic surfactant along the x-axis.

-

This creates a matrix of different concentration combinations.

-

-

Inoculation and Incubation:

-

The wells were inoculated with the test microorganisms as described in the MIC protocol.

-

Incubation conditions were also the same as for the MIC assay.

-

-

Data Analysis:

-

The Fractional Inhibitory Concentration Index (FICI) was calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[1][2]

-

The results were interpreted as synergy (FICI ≤ 0.5), additive effect (0.5 < FICI < 1.0), or indifference (FICI ≥ 1.0).[1][2]

-

Potassium Leakage Assay

This assay was used to assess cell membrane damage.[1][2]

-

Cell Preparation:

-

Microbial cultures were grown, harvested by centrifugation, and washed.

-

The cell pellets were resuspended in a suitable buffer.

-

-

Treatment:

-

The cell suspensions were treated with various concentrations of this compound, cationic surfactants, and their combinations.

-

-

Measurement of Potassium Leakage:

-

At specific time points, the supernatants were collected after centrifugation.

-

The concentration of potassium in the supernatant was measured using an appropriate method (e.g., atomic absorption spectroscopy).

-

Increased potassium concentration in the supernatant indicates cell membrane damage.[1][2]

-

Transmission Electron Microscopy (TEM)

TEM was used to visualize the morphological changes in microorganisms after treatment.[1][3]

-

Sample Preparation:

-

Microbial cultures were treated with this compound, cationic surfactants, or their blends.

-

The cells were then fixed, dehydrated, embedded in resin, and sectioned into ultra-thin slices.

-

-

Imaging:

-

The sections were stained with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

-

The samples were then observed under a transmission electron microscope to identify any structural damage to the cell wall and membrane.[1][3]

-

Visualizations: Workflows and Mechanisms

Experimental Workflow for Antimicrobial Activity Assessment

Caption: Workflow for assessing the antimicrobial activity of this compound.

Proposed Antimicrobial Mechanism of Action of this compound

Current evidence suggests that this compound's primary antimicrobial action is the disruption of the microbial cell wall and membrane integrity. There is no substantial evidence to date for the involvement of specific intracellular signaling pathways in the direct antimicrobial action of this compound.

Caption: Proposed mechanism of this compound's antimicrobial action.

Discussion and Future Directions

The preliminary studies on this compound's antimicrobial activity are promising, especially its synergistic effects with cationic surfactants.[1][2][3] This suggests that this compound could be developed as part of a combination therapy to reduce the required concentrations of more toxic antimicrobial agents. The mechanism of action appears to be direct damage to the cell envelope, leading to leakage of intracellular components like potassium ions.[1][2]

Further research is warranted to:

-

Elucidate the precise molecular interactions between this compound and the components of the microbial cell wall and membrane.

-

Investigate the potential for microbial resistance to this compound and its combinations.

-

Evaluate the efficacy of this compound in more complex models, such as biofilms and in vivo infection models.

-

Explore a wider range of synergistic partners for this compound.

-

Further investigate the antifungal mechanism of this compound derivatives, which may involve different pathways such as the inhibition of succinate (B1194679) dehydrogenase.

References

Maltol: A Technical Guide to its Application as a Stabilizer and Fragrance Ingredient in Cosmetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltol, a naturally occurring organic compound, has carved a significant niche in the cosmetics industry, valued for its dual functionality as both a potent stabilizer and a versatile fragrance ingredient. Its characteristic sweet, caramel-like aroma enhances the sensory profile of a wide range of personal care products. Beyond its olfactory contributions, this compound's chemical properties as an antioxidant and chelating agent make it an effective stabilizer, protecting cosmetic formulations from degradation and extending product shelf-life. This technical guide provides an in-depth exploration of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols for its evaluation. Visual representations of key pathways and workflows are included to facilitate a comprehensive understanding of its application in cosmetic science.

Introduction: The Multifaceted Role of this compound in Cosmetics

This compound (3-hydroxy-2-methyl-4-pyrone) is a white crystalline powder with a distinctive sweet scent reminiscent of caramel (B1170704) and cotton candy.[1] While it is widely recognized as a flavor enhancer in the food industry, its application in cosmetics extends far beyond fragrance. In cosmetic formulations, this compound serves two primary functions: as a fragrance ingredient to impart a pleasant aroma and mask undesirable odors, and as a stabilizer to protect the integrity and longevity of the product.[2][3] Its ability to act as an antioxidant and a chelating agent contributes significantly to its stabilizing effects.[1][4]

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical properties is fundamental to its effective application in cosmetic formulations.

| Property | Value | Reference |

| Chemical Name | 3-Hydroxy-2-methyl-4H-pyran-4-one | [5] |

| CAS Number | 118-71-8 | [5] |

| Molecular Formula | C₆H₆O₃ | [5] |

| Molecular Weight | 126.11 g/mol | [5] |

| Appearance | White crystalline powder | [5] |

| Odor | Sweet, caramel-like | [5] |

| Melting Point | 161-164 °C | [5] |

| Solubility | Soluble in hot water, ethanol, propylene (B89431) glycol | [6] |

This compound as a Cosmetic Stabilizer